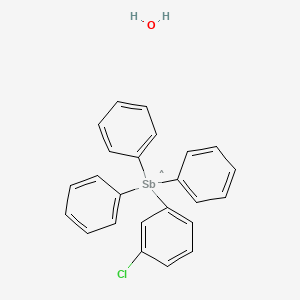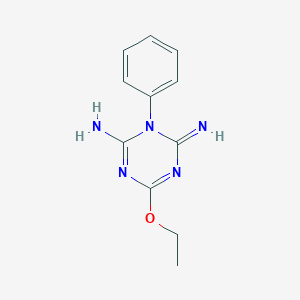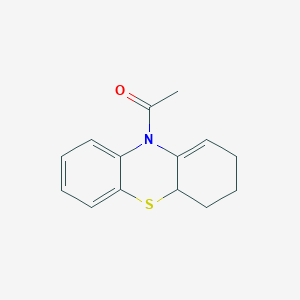![molecular formula C28H26S B14573637 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- CAS No. 61623-70-9](/img/structure/B14573637.png)
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a thioether group and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting a thiol with a benzyl halide under basic conditions. For example, the reaction of 4-methylthiophenol with benzyl chloride in the presence of a base like sodium hydroxide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl chloride, aluminum chloride (Friedel-Crafts alkylation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioethered benzene derivatives.
Substitution: Various alkylated or acylated benzene derivatives.
Scientific Research Applications
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-: Lacks the additional methyl group, resulting in different chemical properties.
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]amino]-3-methyl-: Contains an amino group instead of a thioether group, leading to different reactivity and applications.
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]oxy]-3-methyl-:
Uniqueness
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- is unique due to the presence of both thioether and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61623-70-9 |
|---|---|
Molecular Formula |
C28H26S |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-3-methylbenzene |
InChI |
InChI=1S/C28H26S/c1-21-12-16-25(17-13-21)28(24-9-5-4-6-10-24,26-18-14-22(2)15-19-26)29-27-11-7-8-23(3)20-27/h4-20H,1-3H3 |
InChI Key |
XZMZAUHYXOAURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)

![1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14573563.png)

![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)


![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)

